Thrazarine

描述

Historical Overview of Thrazarine Discovery and Initial Biological Characterization this compound was discovered and isolated from the bacterium Streptomyces coerulescens strain MH802-fF5.nih.govbikaken.or.jpmedchemexpress.comIts discovery was reported in the late 1980s, specifically in 1988.nih.govnih.govInitial research focused on its potential as an antitumor antibiotic.nih.govbikaken.or.jpmedchemexpress.com

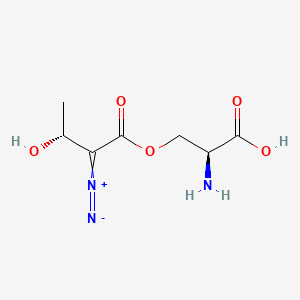

Early biological characterization revealed several key properties. This compound demonstrated activity against a range of tumors. iaph.inresearchgate.net Studies indicated that this compound could directly inhibit DNA synthesis and the growth of tumor cells. nih.govmedchemexpress.com Furthermore, it was observed to induce cytolysis (cell lysis) of tumor cell lines when co-cultured with nonactivated macrophages. nih.govmedchemexpress.com This effect was noted as being tumor-specific, as nontumorigenic cells were not lysed under the same conditions. nih.gov Structurally, this compound was determined to be O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine through methods including acid hydrolysis, spectroscopic analysis, and X-ray crystallographic analysis. nih.gov It was recognized as a new member of the azaserine (B1665924) group of antibiotics, sharing structural similarities with azaserine. nih.gov However, initial biological comparisons indicated that this compound showed neither antimicrobial activity nor inhibition of transamidation reactions, in contrast to azaserine. nih.gov Additionally, the toxicities of this compound were reported to be much weaker than those of azaserine in initial studies. nih.gov

Structure

3D Structure

属性

CAS 编号 |

120128-14-5 |

|---|---|

分子式 |

C7H11N3O5 |

分子量 |

217.18 g/mol |

IUPAC 名称 |

(2S)-2-amino-3-[(3R)-2-diazo-3-hydroxybutanoyl]oxypropanoic acid |

InChI |

InChI=1S/C7H11N3O5/c1-3(11)5(10-9)7(14)15-2-4(8)6(12)13/h3-4,11H,2,8H2,1H3,(H,12,13)/t3-,4+/m1/s1 |

InChI 键 |

WAKGSHQRLIGGLB-DMTCNVIQSA-N |

SMILES |

CC(C(=[N+]=[N-])C(=O)OCC(C(=O)O)N)O |

手性 SMILES |

C[C@H](C(=[N+]=[N-])C(=O)OC[C@@H](C(=O)O)N)O |

规范 SMILES |

CC(C(=[N+]=[N-])C(=O)OCC(C(=O)O)N)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-amino-2-carboxyethyl 2-diazo-3-hydroxybutyrate FR 900840 FR-900840 FR900840 O-(2-diazo-3-hydroxybutyryl)serine thrazarine |

产品来源 |

United States |

Biological Source and Production Systems

Taxonomic Classification and Phylogenetics of Streptomyces coerulescens MH802-fF5

Thrazarine is produced by the microorganism Streptomyces coerulescens strain MH802-fF5. nih.govmedchemexpress.comhodoodo.comtargetmol.commedkoo.combikaken.or.jp Streptomyces is a large genus of filamentous bacteria belonging to the family Streptomycetaceae. These bacteria are well-known for their complex life cycles and their ability to produce a wide array of secondary metabolites, including many antibiotics. Streptomyces coerulescens is classified within this genus. While the search results confirm Streptomyces coerulescens MH802-fF5 as the source organism for this compound, detailed information specifically on the phylogenetics of the MH802-fF5 strain was not extensively available in the provided snippets. General taxonomic information for Streptomyces exists, highlighting the complexity and diversity within the genus nih.gov.

Fermentation Strategies for this compound Bioproduction

The production of this compound from Streptomyces coerulescens MH802-fF5 is achieved through fermentation nih.govresearchgate.net. Microbial fermentation is a widely used process for the industrial production of secondary metabolites like antibiotics. This process involves cultivating the producing microorganism in a controlled environment to encourage the synthesis and accumulation of the desired compound.

Optimization of Microbial Culture Parameters

Optimizing microbial culture parameters is crucial for maximizing the yield of secondary metabolites during fermentation. While specific data on the optimized parameters for this compound production by Streptomyces coerulescens MH802-fF5 were not detailed in the provided search results, general principles for optimizing Streptomyces fermentation involve controlling factors such as media composition (carbon source, nitrogen source, minerals, and trace elements), temperature, pH, aeration, and agitation researchgate.net. The timing and duration of fermentation also play a significant role in product accumulation. Research in optimizing fermentation processes often involves experimental design to identify the most influential parameters and their optimal ranges researchgate.net.

Scale-Up and Bioreactor Design Considerations

Scaling up a fermentation process from laboratory to industrial scale presents several engineering challenges. These challenges include maintaining optimal conditions for microbial growth and product formation in larger volumes. Key considerations in scale-up and bioreactor design for microbial fermentation include ensuring adequate oxygen transfer, efficient mixing, and temperature control scientificbio.comresearchgate.neteppendorf.comeppendorf.com.

Oxygen transfer becomes more challenging with increasing bioreactor size due to a reduced surface area to volume ratio scientificbio.com. Agitation and aeration strategies must be carefully designed to meet the oxygen demands of the culture while minimizing shear stress on the cells scientificbio.comresearchgate.net. Mixing is essential for maintaining homogeneity in nutrient distribution, pH, and temperature throughout the bioreactor scientificbio.comeppendorf.com. Bioreactor design aspects, such as impeller type and configuration, sparger design, and vessel geometry, are critical for achieving efficient mixing and mass transfer at a large scale researchgate.neteppendorf.coma3p.org. While the general principles of bioreactor design and scale-up for bioprocessing are well-established scientificbio.comresearchgate.neteppendorf.comeppendorf.coma3p.org, specific details regarding the bioreactor design and scale-up strategies employed for this compound production were not available in the provided information.

Advanced Structural Elucidation and Stereochemical Characterization

Spectroscopic Methodologies for Structure Determination

Spectroscopic methods played a crucial role in determining the planar structure of Thrazarine. Analysis of its spectral data provided key information about the functional groups present and the connectivity of atoms within the molecule. bikaken.or.jp

High-Resolution Mass Spectrometry (HRMS) in Structural Analysis

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is essential for determining its molecular formula and identifying key structural subunits. High-Resolution Mass Spectrometry (HRMS) offers high mass accuracy, allowing for the precise determination of the elemental composition. MS spectral data were utilized in the structural assignment of this compound. bikaken.or.jp HRMS is a valuable technique for the analysis of metabolites and natural products, aiding in the confirmation of molecular formulas and the identification of fragmentation ions that provide clues about the molecule's connectivity.

X-ray Crystallographic Analysis for Absolute Configuration Determination

X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a crystalline molecule, including the precise positions of atoms and, crucially, the absolute configuration of chiral centers. Single-crystal X-ray crystallographic analysis was successfully employed to determine the absolute structure of this compound. bikaken.or.jp This analysis confirmed the connectivity established by spectroscopic methods and provided unambiguous information about the stereochemistry at each chiral center. The absolute configuration of this compound was determined to be O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine. bikaken.or.jp The ability of X-ray crystallography to determine absolute configuration relies on anomalous scattering effects, which are particularly significant when heavier atoms are present, although methods exist for light-atom organic compounds as well. In some cases, the absolute configuration can be assigned based on the known chirality of a starting material incorporated into the molecule, such as L-serine in the case of this compound.

Chemical Degradation Pathways and Structural Fragment Analysis

Chemical degradation studies can provide valuable insights into the structural composition of complex molecules by breaking them down into smaller, identifiable fragments. Acid hydrolysis of this compound yielded L-serine. bikaken.or.jp This finding confirmed the presence of an L-serine moiety within the this compound structure and its linkage through an ester bond to the rest of the molecule. bikaken.or.jp In studies of related compounds like LL-D05139β (alanylazaserine), acid hydrolysis similarly provided constituent amino acids (alanine and serine) with confirmed L-configurations, and techniques like Edman degradation were used to determine the sequence of amino acids. These examples highlight the utility of chemical degradation in identifying the building blocks of natural products and their linkages. Chemical degradation processes can occur through various mechanisms, including autohydrolysis or enzymatic catalysis.

Biosynthesis of Thrazarine: Pathway Elucidation and Enzymology

Identification and Annotation of Thrazarine Biosynthetic Gene Clusters (BGCs)

The identification and annotation of BGCs are crucial first steps in understanding the biosynthesis of natural products. These clusters typically contain genes encoding the enzymes responsible for precursor synthesis, assembly of the core structure, and post-tailoring modifications. While the specific BGC for this compound has not been explicitly detailed in the provided search results, research on structurally related diazo compounds like azaserine (B1665924) offers insights into the potential genetic architecture involved. Studies on azaserine biosynthesis in Streptomyces fragilis and Glycomyces harbinensis have identified a conserved ~25 kb gene cluster (aza) containing 19 open reading frames. nih.gov This cluster includes homologs of enzymes involved in the synthesis of hydrazonoacetic acid (HYAA), a key intermediate in azaserine biosynthesis. nih.govresearchgate.net Given the structural similarity between this compound and azaserine, it is plausible that this compound biosynthesis also involves a dedicated BGC containing genes for similar enzymatic transformations, potentially including those for α-diazo group formation, precursor incorporation (such as L-serine), and ester bond formation. Bioinformatic tools like antiSMASH are commonly used to predict BGCs in microbial genomes based on the presence of genes encoding characteristic biosynthetic enzymes like non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). frontiersin.orgresearchgate.netrsc.org

Enzymatic Transformations in this compound Biogenesis

The biosynthesis of this compound involves a series of enzymatic steps to assemble the molecule from primary metabolites. Based on its structure, key transformations likely include the formation of the α-diazo group, the incorporation of L-serine, and the formation of the ester bond.

Mechanisms of α-Diazo Group Formation

The formation of the α-diazo group is a relatively rare transformation in natural product biosynthesis. In the context of azaserine biosynthesis, recent studies suggest a mechanism involving the oxidation of a hydrazonoacetyl intermediate. nih.govresearchgate.net This represents a distinct strategy compared to other diazo-containing natural products where the diazo group's distal nitrogen atom is derived from nitrous acid via the aspartate/nitrosuccinate (ANS) pathway. nih.gov Enzymes involved in diazo group synthesis can include ATP-dependent ligases and putative membrane-bound proteins, although the precise mechanisms for many diazo compounds, including this compound, remain unclear. nih.gov Elucidating the specific enzyme(s) responsible for introducing the diazo group in this compound is a critical aspect of understanding its biosynthesis.

Elucidation of Precursor Incorporation, including L-Serine

L-Serine is a clear precursor for this compound, as indicated by its structural incorporation into the molecule (O-(2-diazo-3-hydroxybutanoyl)-(L)-serine). rsc.org In the related azaserine biosynthesis, L-serine is incorporated via a non-ribosomal peptide synthetase (NRPS), specifically the AzsO enzyme. nih.gov The adenylation (A) domain of NRPSs is responsible for recognizing and activating specific amino acids for incorporation into the growing peptide chain. nih.gov While the specific enzymes for L-serine incorporation in this compound biosynthesis would need to be identified within its BGC, it is highly probable that an NRPS-like mechanism is involved, utilizing L-serine as a substrate. L-Serine itself is a non-essential amino acid in many organisms, synthesized via the phosphorylated pathway from 3-phospho-D-glycerate. genome.jpnih.govfrontiersin.org

Characterization of Ester Bond Formation Enzymes

This compound contains an ester bond linking the diazo-containing butanoyl moiety to the hydroxyl group of L-serine. rsc.org The formation of ester bonds in natural product biosynthesis can be catalyzed by various enzymes, including thioesterases (TEs) and condensation (C) domains of NRPSs. rsc.org In the case of azaserine, the heterocyclization (Cy) domain of the NRPS AzsO has been shown to catalyze ester bond formation. nih.gov This is notable as Cy domains are typically involved in cyclization reactions. Mutagenesis studies on AzsO identified specific amino acid residues within the Cy domain crucial for ester bond synthesis. nih.gov By analogy, this compound biosynthesis likely involves an enzyme, possibly an NRPS domain or a dedicated esterase, that catalyzes the formation of the ester linkage between the activated diazo-containing precursor and L-serine.

Comparative Biosynthetic Analysis: this compound vs. Azaserine Pathways

This compound and azaserine share the distinctive α-diazoester functional group and are both produced by Streptomyces species. nih.govrsc.org Comparative biosynthetic analysis can reveal common strategies and unique variations in their assembly lines. As discussed, research on azaserine has shed light on the potential involvement of HYAA as an intermediate and a distinct diazo formation mechanism involving oxidation. nih.govresearchgate.net Both pathways likely utilize L-serine as a precursor and involve enzymes for ester bond formation, potentially mediated by NRPS machinery. rsc.orgnih.gov However, the precise origin and assembly of the 2-diazo-3-hydroxybutanoyl moiety in this compound would represent a key difference compared to the diazoacetyl moiety in azaserine. Identifying the enzymes responsible for the additional carbon atoms and the hydroxyl group in the this compound side chain is crucial for a complete comparative analysis.

Chemical Synthesis and Structural Modification of Thrazarine

Strategies for Total Chemical Synthesis of Thrazarine

The total chemical synthesis of natural products is a crucial endeavor for confirming proposed structures, providing access to larger quantities for study, and serving as a foundation for the synthesis of analogs. In the case of this compound, its structure was ultimately confirmed by synthesis from L-threonine and L-serine. While the provided information confirms that a synthetic route exists and was utilized for structural verification, detailed strategies and methodologies employed in the total chemical synthesis of this compound are not extensively described in the examined literature.

Development of Synthetic Methods for α-Diazoester Functionalities

The α-diazoester group is a key functional group in the structure of this compound. This moiety is synthetically valuable, often serving as a precursor for carbene-mediated reactions. The presence of this group in natural products like this compound and Azaserine (B1665924) is unusual.

Research into the biosynthesis of related α-diazoester-containing natural products, such as Azaserine, has provided insights into biological strategies for forming this functional group. Studies on Azaserine biosynthesis in Glycomyces harbinensis suggest a pathway involving intermediates like hydrazonoacetic acid (HYAA) and a 2-electron oxidation step to generate the α-diazoester. This biological route represents a distinct approach to diazo formation compared to traditional chemical synthesis methods.

While general chemical methods for the synthesis of α-diazoesters exist and are widely used in organic chemistry, specific details on the development or application of these methods directly for the synthesis of the α-diazoester functionality within the this compound structure are not prominently featured in the provided search results. The synthesis of this specific moiety within the complex framework of this compound likely requires tailored approaches, potentially building upon established methods for diazoester formation while considering the other functional groups present (e.g., hydroxyl, amino, carboxyl).

Rational Design and Synthesis of this compound Analogs and Derivatives

This compound is recognized as an analog of Azaserine, another natural product containing an α-diazoester group. The rational design and synthesis of analogs and derivatives of natural products like this compound are common strategies in medicinal chemistry to explore the chemical space around the parent compound, aiming to identify molecules with altered or improved properties. This process typically involves modifying specific parts of the molecule to understand their contribution to biological activity and other characteristics.

However, detailed information specifically concerning the rational design and synthesis of this compound analogs and derivatives is not extensively provided in the available literature. While this compound's structural relationship to Azaserine is noted, specific synthetic efforts focused on creating libraries of this compound derivatives or the rationale behind the design of such compounds are not detailed in the search results.

Structure-Activity Relationship (SAR) Studies through Synthetic Compound Libraries

Structure-Activity Relationship (SAR) studies are fundamental in understanding how variations in chemical structure influence the biological activity of a compound. These studies often involve the synthesis of a library of related compounds (analogs and derivatives) and evaluating their biological effects. By correlating structural changes with observed activity profiles, researchers can deduce which functional groups or structural motifs are essential for activity and which modifications might enhance potency, selectivity, or other desirable properties.

Cellular and Molecular Mechanisms of Action of Thrazarine

Direct Inhibition of Deoxyribonucleic Acid (DNA) Synthesis

Thrazarine has been shown to directly inhibit DNA synthesis. medchemexpress.comnih.govmedchemexpress.com This inhibition is a fundamental aspect of its antitumor activity, as DNA synthesis is essential for cell replication and growth. By interfering with this process, this compound can impede the proliferation of rapidly dividing cells, such as tumor cells. medchemexpress.comnih.govmedchemexpress.com

Induction of Tumor Cell Lysis by Macrophage Activation

A notable mechanism of action for this compound is its ability to induce the lysis of tumor cells through the activation of macrophages. medchemexpress.comnih.govmedchemexpress.comresearchgate.net This indicates an indirect effect mediated by the immune system, specifically involving these phagocytic cells.

Role of Non-Activated Macrophages in Cytolysis

Interestingly, this compound can specifically induce the lysis of tumor cells when co-cultured with non-activated macrophages. medchemexpress.comnih.govmedchemexpress.comresearchgate.net This suggests that this compound may prime or interact with macrophages in a way that enables them to recognize and destroy tumor cells without requiring prior activation through typical immune pathways. This mechanism highlights a potential avenue for harnessing the innate immune response against cancer.

Investigation of Tumor Cell Specificity in Lytic Activity

Studies have investigated the specificity of the lytic activity induced by this compound in the presence of macrophages. This effect has been observed to be tumor-specific, meaning that non-tumorigenic cells were not lysed by macrophages under the same conditions. nih.govresearchgate.net This specificity is a crucial characteristic for a potential therapeutic agent, as it suggests a reduced likelihood of damage to healthy tissues.

Identification and Characterization of Intracellular Molecular Targets

While the direct inhibition of DNA synthesis and the modulation of cellular proliferation indicate interference with core cellular machinery, the specific intracellular molecular targets of this compound require further detailed characterization. Research has established its impact on DNA synthesis medchemexpress.comnih.govmedchemexpress.com, but the precise enzymes or pathways it directly interacts with at a molecular level are areas of ongoing investigation.

Mechanistic Contrasts with Related Natural Products, e.g., Azaserine (B1665924)

This compound exhibits distinct mechanistic differences when compared to related natural products, such as Azaserine. nih.govresearchgate.netpubcompare.ai Azaserine, a naturally occurring serine derivative and diazo compound, is known to act as a glutamine antagonist and competitively inhibit glutamine amidotransferase, an enzyme crucial for purine (B94841) synthesis and thus DNA and RNA formation. wikipedia.orgresearchpublish.comresearchgate.net Azaserine is also considered a monofunctional alkylating agent that can alkylate DNA. pancreapedia.org

In contrast, this compound has been reported to show neither antimicrobial activity nor the inhibition of transamidation reactions, which are characteristic activities of Azaserine. nih.gov This suggests that despite some structural similarities (both are diazo derivatives of serine nih.govresearchgate.netnih.govresearchgate.netresearchgate.net), their precise molecular targets and inhibitory mechanisms differ. nih.gov Furthermore, the toxicities of this compound have been noted as significantly weaker than those of Azaserine. nih.gov Both this compound and Azaserine are among the few reported natural products containing an α-diazoester group. researchgate.netnih.govresearchgate.netresearchgate.net

Data Tables

Based on the available information, a summary of the key mechanisms of action can be presented in a table:

| Mechanism of Action | Description | Evidence Source(s) |

| Direct Inhibition of DNA Synthesis | Interferes with the process of DNA replication. | medchemexpress.comnih.govmedchemexpress.com |

| Modulation of Cellular Proliferation | Affects pathways regulating cell division and growth. | medchemexpress.comnih.govmedchemexpress.com |

| Induction of Tumor Cell Lysis | Causes the breakdown of tumor cells. | medchemexpress.comnih.govmedchemexpress.comresearchgate.net |

| Macrophage-Mediated Cytolysis | Requires the presence of macrophages for tumor cell lysis. | medchemexpress.comnih.govmedchemexpress.comresearchgate.net |

| Cytolysis by Non-Activated Macrophages | Lysis occurs with macrophages that are not conventionally activated. | medchemexpress.comnih.govmedchemexpress.comresearchgate.net |

| Tumor Cell Specificity of Lysis | Lytic activity is directed specifically towards tumor cells. | nih.govresearchgate.net |

| Lack of Antimicrobial Activity (vs Azaserine) | Does not exhibit activity against microorganisms. | nih.gov |

| Lack of Transamidation Inhibition (vs Azaserine) | Does not inhibit enzymes involved in transamidation reactions. | nih.gov |

Based on the available scientific literature, the compound this compound is primarily characterized as a new antitumor antibiotic produced by Streptomyces coerulescens MH802-fF5. wikipedia.orgresearchpublish.compancreapedia.org

Research findings indicate that this compound inhibits DNA synthesis and tumor cell growth directly. wikipedia.orgresearchpublish.com It has also been shown to induce cytolysis of tumor cell lines when co-cultured with nonactivated macrophages, an effect noted as tumor-specific. wikipedia.orgresearchpublish.com

However, a key study explicitly states that this compound showed neither antimicrobial activity nor the inhibition of transamidation reactions, contrasting its properties with those of azaserine. wikipedia.org

Given that the requested article outline focuses solely on "Differential Effects on Transamidation Enzymes" and "Distinct Profiles of Antimicrobial Activity," and the scientific information indicates that this compound does not exhibit these activities, it is not possible to generate accurate and informative content for these specific sections as requested. Providing detailed research findings or data tables related to these activities for this compound would contradict the currently available scientific evidence.

Therefore, the article sections as outlined cannot be generated based on the provided information.

Advanced Analytical Chemistry for Thrazarine Research

Chromatographic Techniques for High-Purity Isolation and Characterization

Chromatographic methods are indispensable for the isolation and purification of Thrazarine from complex fermentation broths and for its subsequent characterization to confirm its identity and purity. nih.gov These techniques leverage differential partitioning between a stationary and a mobile phase to separate components of a mixture.

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) plays a crucial role in both the preparative isolation of this compound and its analytical characterization. Reversed-phase HPLC has been specifically employed in the isolation process of this compound from culture filtrates of Streptomyces coerulescens MH802-fF5. nih.gov Analytical HPLC is used to assess the purity of isolated this compound and to identify it based on its retention time under specific chromatographic conditions. Coupling HPLC with detectors such as UV-VIS or mass spectrometry (LC-MS) provides valuable information for characterization, including molecular weight and structural fragments. mdpi.com The application of HPLC for characterization and quality control is a standard practice in the analysis of complex molecules, ensuring the identity and purity of the target compound. chromatographyonline.comresearchgate.net

Advanced Column Chromatography Systems

Beyond standard HPLC, advanced column chromatography systems are utilized for the purification of this compound. Sephadex LH-20 column chromatography has been reported as a method for isolating this compound from culture filtrates, often employed as an initial purification step before further refinement by techniques like reversed-phase HPLC. nih.gov Column chromatography, generally involving a stationary phase packed in a column and a mobile phase, allows for the separation of compounds based on various interactions, including size exclusion (as with Sephadex) or adsorption. google.comgoogleapis.com These advanced systems are essential for obtaining high-purity this compound required for detailed research and analysis.

Quantitative Determination Methodologies in Complex Biological Matrices

Accurately quantifying this compound in complex biological matrices is critical for understanding its behavior in research studies. Biological matrices such as cell culture media or animal tissue extracts contain numerous endogenous compounds that can interfere with the detection and quantification of the analyte.

Quantitative determination methodologies for compounds in biological matrices often involve sample preparation steps to isolate or concentrate the analyte of interest, followed by highly sensitive and selective analytical techniques. While specific detailed methodologies for this compound quantification in biological matrices were not extensively detailed in the search results, general principles for such analyses apply. Techniques like HPLC coupled with mass spectrometry (LC-MS) are commonly used for the quantitative determination of drugs and metabolites in biological samples due to their sensitivity and specificity. mdpi.comnih.gov These methods typically involve developing and validating procedures to ensure accuracy, precision, linearity, and recovery in the specific matrix. europa.eu

Bioanalytical Approaches for Metabolite Profiling and Pharmacokinetic Studies (limited to in vitro or in vivo animal studies, excluding human clinical)

Bioanalytical approaches are fundamental to investigating the metabolic fate and pharmacokinetic properties of this compound in non-human biological systems. These studies provide insights into how this compound is processed by an organism or biological system, including its absorption, distribution, metabolism, and excretion (ADME). mdpi.comeuropa.eu

Metabolite profiling aims to identify and quantify the metabolites of this compound formed in vitro (e.g., in cell cultures or tissue homogenates) or in vivo in animal models. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is a powerful tool for metabolite profiling, enabling the detailed identification and structural elucidation of metabolites even in complex biological matrices. nih.govwuxiapptec.com This technique offers high sensitivity and selectivity, crucial for distinguishing between the parent compound and structurally similar metabolites. wuxiapptec.com

Pharmacokinetic studies in animal models involve administering this compound and measuring its concentration in biological fluids (e.g., blood, plasma) and tissues over time. mdpi.comeuropa.eufrontiersin.org This data is then used to calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution. mdpi.comeuropa.eufrontiersin.org HPLC-MS is a standard analytical technique for quantifying the parent drug and its metabolites in samples from animal pharmacokinetic studies. mdpi.com These studies, conducted in various animal species, are essential for understanding the in vivo behavior of this compound before potential further development. mdpi.comeuropa.eu Guidelines exist for conducting pharmacokinetic studies in target animal species to ensure reliable data. europa.eu

Theoretical and Computational Studies of Thrazarine

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental in determining the electronic structure, geometry, and reactivity of molecules mdpi.comaspbs.comresearchgate.netmdpi.com. These calculations can provide valuable descriptors such as electronic affinity, ionization potential, electronegativity, hardness, electrophilicity, and Fukui functions, which help predict how a molecule will behave in chemical reactions and identify potential reactive sites researchgate.netmdpi.com. While specific quantum chemical studies solely focused on Thrazarine were not prominently found in the search results, the principles of these calculations are widely applied to understand the molecular structure and reactivity of various organic and biologically active compounds researchgate.netmdpi.com. For instance, DFT has been used to study the molecular structure and reactivity descriptors of compounds like trimethyltetrathiafulvalene derivatives, providing insights into their electronic properties and potential for charge transfer researchgate.net. Similarly, quantum chemical studies have investigated the molecular structure and reactivity of p-nitrophenyl tetrathiafulvalenes to determine their chemical reactivity and selective sites .

Molecular Docking and Dynamics Simulations with Proposed Biological Receptors

Molecular docking and molecular dynamics simulations are essential computational techniques used to predict the binding affinity and interaction modes of a molecule with biological receptors, such as proteins mdpi.comnih.govnih.govmdpi.com. Molecular docking estimates the preferred orientation and binding energy of a ligand within a receptor's active site, suggesting the strength of the interaction mdpi.comnih.gov. Molecular dynamics simulations extend this by simulating the time-dependent behavior of the molecular system, providing insights into the stability of the ligand-receptor complex, conformational changes, and the dynamics of interactions over time mdpi.comnih.govnih.govajchem-a.com.

While direct studies on this compound docking with specific receptors were not found, these methods are routinely applied in the study of potential therapeutic agents and their targets mdpi.comnih.govnih.govmdpi.com. For example, molecular docking and dynamics simulations have been used to evaluate the binding of compounds like thiazoline-2-thione derivatives to proteins such as Bovine Serum Albumin (BSA), revealing strong binding affinities and stable interactions mdpi.com. These techniques have also been applied to study the interaction of thiazole-coumarin and thiazole-triazole conjugates with SARS-CoV-2 targets like Mpro and ACE2 receptors, identifying potential inhibitors based on binding energy and complex stability nih.gov.

Data from such studies often includes binding energies (e.g., in kcal/mol), root-mean-square deviation (RMSD) values indicating system stability during simulations, and details about key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor mdpi.comnih.govajchem-a.com.

In silico Prediction of Chemical and Biological Properties

In silico methods are widely used to predict various chemical and biological properties of compounds without the need for experimental synthesis or testing globalresearchonline.netnih.govrasayanjournal.co.inmdpi.com. These predictions can include physicochemical properties (e.g., solubility, lipophilicity), ADME (Absorption, Distribution, Metabolism, Excretion) properties, and potential biological activities or toxicities nih.govnih.govmdpi.com. Quantitative Structure-Activity Relationship (QSAR) models are a common in silico technique that relates the structural and chemical properties of compounds to their biological activity globalresearchonline.netnih.govrasayanjournal.co.in.

Prediction of Activity Spectra for Substances (PASS) is another tool used to predict the biological activity profiles of compounds based on their structural formulas rasayanjournal.co.inmdpi.com. This method provides a probability of a compound being active or inactive for a wide range of biological effects rasayanjournal.co.inmdpi.com. While specific in silico predictions for this compound were not detailed in the search results, these methods are broadly applicable to novel or existing compounds to prioritize them for further experimental investigation globalresearchonline.netnih.govrasayanjournal.co.in. For instance, in silico methods have been used to predict the biological activity spectra and physicochemical properties of thiazolidinedione derivatives, aiding in the selection of compounds for biological evaluation rasayanjournal.co.inmdpi.com.

Cheminformatics and Data Mining in this compound Research

Future Research Directions and Prospects for Thrazarine Studies

Unraveling Undiscovered Mechanistic Aspects and Off-Target Effects

Despite the initial findings regarding Thrazarine's antitumor activity and its effect on DNA synthesis, a comprehensive understanding of its precise molecular mechanism of action is still evolving. Future research should focus on elucidating the specific cellular targets and pathways modulated by this compound. Given its structural similarity to azaserine (B1665924), which is known to inhibit transamidation reactions, nih.gov further investigation is needed to confirm if this compound shares this activity or acts through distinct mechanisms.

Exploration of Novel Biological Activities Beyond Current Understanding

This compound's classification as a natural product and an antibiotic with antitumor properties suggests the potential for a broader spectrum of biological activities beyond those currently understood. nih.govresearchgate.netresearchgate.net Future research could explore novel applications by screening this compound against a wider range of biological targets and disease models. This could include investigating potential antimicrobial activities against various pathogens, immunomodulatory effects, or activity in other disease areas where diazo compounds or natural products have shown promise. The search for novel secondary metabolites from microorganisms continues to yield compounds with diverse bioactivities, researchgate.net suggesting that further exploration of this compound's effects is warranted.

Development of Innovative Synthetic Strategies and Biocatalytic Approaches

The complex chemical structure of this compound, containing a diazoester functional group, presents challenges and opportunities for synthesis. Future research should aim to develop innovative and efficient synthetic strategies for producing this compound and its analogs. This is particularly important for ensuring a sustainable and scalable supply for further research and potential development.

Biocatalytic approaches, utilizing enzymes to catalyze chemical reactions, offer a promising avenue for the synthesis of complex molecules like this compound. researchgate.netfrontiersin.orgacsgcipr.orgsymeres.com Given that this compound is a natural product derived from Streptomyces coerulescens, bikaken.or.jp exploring the native biosynthetic pathway could provide insights for developing cell-free or engineered microbial systems for its production. Research into the biosynthesis of related diazo-containing natural products like azaserine is already uncovering biological routes for α-diazoester production. researchgate.netresearchgate.net Developing biocatalytic retrosynthesis strategies could lead to entirely new and more sustainable synthetic routes to this compound. acsgcipr.org Advances in protein engineering can further enhance the activity and selectivity of enzymes for specific synthetic steps. researchgate.netsymeres.com

Application of Multi-Omics Technologies to Elucidate Cellular Responses

To gain a comprehensive understanding of how cells respond to this compound, the application of multi-omics technologies is crucial. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular changes induced by this compound treatment. umassmed.edunih.gov

Future studies could utilize multi-omics to:

Identify global transcriptional and translational changes in tumor cells exposed to this compound.

Analyze alterations in protein expression levels and post-translational modifications.

Profile metabolic changes associated with this compound's effects on DNA synthesis and cell growth.

Investigate epigenetic modifications influenced by this compound. cd-genomics.com

Single-cell multi-omics approaches could further reveal heterogeneity in cellular responses within a population, providing deeper insights into the mechanisms of sensitivity and resistance. nih.govmdpi.com This integrated approach can help unravel the complex interplay of molecular events that underlie this compound's biological activities and potential off-target effects.

Translational Research Avenues from Preclinical Findings (excluding human trials)

Translational research plays a vital role in bridging the gap between basic scientific discoveries and their potential application. nih.gov For this compound, future research should focus on robust preclinical studies to further evaluate its efficacy and safety in relevant in vitro and in vivo models, excluding human trials as per the scope.

This includes:

Evaluating this compound's activity in a wider range of tumor models, including those that are resistant to existing therapies.

Conducting detailed pharmacokinetic and pharmacodynamic studies in appropriate animal models to understand its absorption, distribution, metabolism, and excretion, as well as the relationship between exposure and effect. tracercro.comtno.nl

Investigating potential combination strategies with other therapeutic agents in preclinical settings.

Developing and utilizing more predictive preclinical models that better mimic human disease conditions to improve the translatability of research findings. nih.govnih.gov

These preclinical research avenues are essential for building a strong evidence base and identifying the most promising applications for this compound before any potential consideration for clinical development.

常见问题

Basic Research Questions

Q. What are the primary mechanisms of action of Thrazarine as an anti-cancer agent, and how can they be experimentally validated?

- Methodological Answer : To investigate this compound's mechanisms, employ in vitro assays (e.g., apoptosis via flow cytometry) and in vivo tumor models. Validate target interactions using CRISPR/Cas9-engineered cell lines to knock out suspected pathways (e.g., DNA repair or kinase signaling) and observe phenotypic changes. Include dose-response curves and Western blotting to confirm protein-level effects .

Q. How is this compound synthesized in actinomycetal systems, and what analytical techniques confirm its structural integrity?

- Methodological Answer : Use genome mining and heterologous expression in model actinomycetes (e.g., Streptomyces) to identify biosynthetic gene clusters. Characterize intermediates via LC-MS and NMR. For structural validation, compare spectral data with synthetic standards and apply X-ray crystallography for absolute configuration determination .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

- Methodological Answer : Optimize HPLC or UPLC protocols with tandem mass spectrometry (MS/MS) for sensitivity. Validate methods using spike-recovery experiments in plasma/tissue homogenates, ensuring limits of detection (LOD) ≤ 1 ng/mL. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s anti-cancer efficacy while minimizing off-target effects?

- Methodological Answer : Implement in silico docking studies to predict binding specificity to target proteins (e.g., topoisomerases). Use isogenic cell lines (wild-type vs. knockout) to isolate on-target effects. For in vivo studies, apply PET imaging to track biodistribution and paired RNA-seq/proteomics to identify unintended pathway modulation .

Q. How should contradictions in this compound’s pharmacokinetic (PK) data across studies be resolved?

- Methodological Answer : Conduct a meta-analysis of PK parameters (e.g., half-life, bioavailability) using PRISMA guidelines. Stratify data by species, dosage, and administration routes. Apply mixed-effects models to account for variability. Validate findings via collaborative replication studies with harmonized protocols .

Q. What statistical approaches are most robust for validating this compound’s dose-response relationships in preclinical models?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal Emax model) to calculate EC50 values. Apply bootstrapping to estimate confidence intervals and ANOVA with post-hoc tests for multi-dose comparisons. For translational relevance, integrate Bayesian hierarchical models to extrapolate animal-to-human dosing .

Q. How can researchers optimize this compound’s stability in formulation studies?

- Methodological Answer : Perform accelerated stability testing under varied pH, temperature, and humidity conditions. Analyze degradation products via high-resolution MS. Use QbD (Quality by Design) principles to identify critical formulation parameters (e.g., excipient ratios) and apply DOE (Design of Experiments) for optimization .

Data Synthesis & Reporting

Q. What frameworks ensure systematic data synthesis in this compound-related reviews?

- Methodological Answer : Follow PICO (Population, Intervention, Comparison, Outcome) to structure literature searches. Use Covidence or Rayyan for screening and data extraction. For meta-analyses, adhere to Cochrane guidelines, including risk-of-bias assessment (ROB-2) and GRADE criteria for evidence quality .

Q. How should large-scale omics datasets from this compound studies be curated and shared?

- Methodological Answer : Deposit raw RNA-seq/metabolomics data in public repositories (e.g., GEO, MetaboLights) using FAIR principles (Findable, Accessible, Interoperable, Reusable). Include metadata templates detailing experimental conditions. For reproducibility, provide Jupyter notebooks or R/Python scripts for analysis pipelines .

Tables for Reference

Table 1 : Key Analytical Techniques for this compound Characterization

| Technique | Application | Validation Criteria |

|---|---|---|

| LC-MS/MS | Quantification in biological samples | LOD ≤ 1 ng/mL, R² ≥ 0.99 |

| NMR | Structural elucidation | ≥ 95% purity, match to reference |

| CRISPR editing | Mechanism validation | Phenotypic rescue in KO models |

Table 2 : Common Pitfalls in this compound Research

| Pitfall | Mitigation Strategy |

|---|---|

| Off-target effects | Use isogenic cell lines + multi-omics |

| PK variability | Harmonized protocols + meta-analysis |

| Degradation in formulation | QbD/DOE optimization + stability testing |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。